

# Certepetide's Influence on Immune Cell Infiltration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Certepetide (also known as LSTA1 or CEND-1) is an investigational cyclic peptide designed to enhance the delivery and efficacy of co-administered anti-cancer therapies. It functions by modulating the tumor microenvironment (TME), thereby increasing the penetration of therapeutic agents into solid tumors. A critical aspect of its mechanism of action is its ability to promote the infiltration of immune cells into the tumor, transforming the TME from an immunosuppressive to an immune-active state. This guide provides an in-depth technical overview of Certepetide's influence on immune cell infiltration, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

## Mechanism of Action: Enhancing Immune Cell Infiltration

**Certepetide** is a nine-amino-acid cyclic peptide that targets tumors through a two-step mechanism. Initially, its RGD (Arginine-Glycine-Aspartic acid) motif binds to αν integrins, which are overexpressed on the surface of tumor endothelial cells and some tumor cells.[1][2] This binding event allows for proteolytic cleavage of **Certepetide** by proteases present in the TME. [1][3] The cleavage exposes a cryptic C-end Rule (CendR) motif, which then binds to neuropilin-1 (NRP-1), a receptor also upregulated in the TME.[1]



The binding to NRP-1 triggers a transient increase in tumor vascular permeability, facilitating the extravasation and penetration of co-administered drugs and immune cells into the tumor parenchyma. Preclinical and clinical studies have demonstrated that this enhanced permeability leads to a significant increase in the infiltration of cytotoxic immune cells, particularly CD8+ T-cells, into the tumor. This modulation of the TME is believed to make tumors more susceptible to immunotherapies. Lisata Therapeutics, the developer of **Certepetide**, has highlighted that the drug can deplete certain immunosuppressive cell types, such as regulatory T-cells (Tregs), while increasing the number of cytotoxic T-cells.

## **Quantitative Data on Immune Cell Infiltration**

Data from clinical trials provides evidence of **Certepetide**'s ability to induce immune cell infiltration in human tumors. The Phase 1b/2a iLSTA trial, evaluating **Certepetide** in combination with standard-of-care chemotherapy and immunotherapy in patients with locally advanced pancreatic ductal adenocarcinoma (PDAC), showed a notable increase in tumor-infiltrating lymphocytes (TILs).

| Clinical Trial         | Patient Cohort                                    | Measurement                                                                              | Result                                           | Citation |
|------------------------|---------------------------------------------------|------------------------------------------------------------------------------------------|--------------------------------------------------|----------|
| iLSTA (Phase<br>1b/2a) | Locally Advanced Pancreatic Ductal Adenocarcinoma | Percentage of<br>stroma infiltration<br>by immune cells<br>in post-treatment<br>biopsies | 15% to 50%                                       |          |
| iLSTA (Phase<br>1b/2a) | Locally Advanced Pancreatic Ductal Adenocarcinoma | Patients showing immune cell infiltration in post-treatment biopsies                     | 10 out of 12 patients with available biopsy data |          |

## **Experimental Protocols**

The following sections describe the methodologies typically employed in preclinical and clinical studies to assess the impact of **Certepetide** on immune cell infiltration.

### **Preclinical Assessment in Animal Models**

### Foundational & Exploratory



Objective: To quantify the effect of **Certepetide** on the infiltration of various immune cell subsets into tumors in a controlled in vivo setting.

#### Methodology:

- Animal Model: An aggressive mouse model of intrahepatic cholangiocarcinoma is utilized.
- Treatment Regimen: Mice are treated with a combination of **Certepetide**, standard chemotherapy (e.g., gemcitabine/cisplatin), and immunotherapy (e.g., anti-PD-1 antibody).
- Tissue Collection and Processing: At the end of the treatment period, tumors are harvested, fixed in formalin, and embedded in paraffin for histological analysis.
- Immunohistochemistry (IHC):
  - Paraffin-embedded tumor sections are deparaffinized and rehydrated.
  - Antigen retrieval is performed using a citrate-based buffer.
  - Sections are blocked to prevent non-specific antibody binding.
  - Primary antibodies specific for immune cell markers (e.g., anti-CD8 for cytotoxic T-cells, anti-FoxP3 for regulatory T-cells, anti-F4/80 for macrophages) are applied.
  - A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.
  - The signal is developed using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the site of the antigen.
  - Sections are counterstained with hematoxylin.
- Image Analysis and Quantification:
  - Stained slides are scanned to create high-resolution digital images.
  - Image analysis software is used to quantify the number of positive cells per unit area or as a percentage of total cells within the tumor and stromal compartments.



# Clinical Assessment in Human Trials (iLSTA Trial Example)

Objective: To evaluate the change in tumor-infiltrating lymphocytes in patients with locally advanced PDAC following treatment with **Certepetide** in combination with chemotherapy and immunotherapy.

#### Methodology:

- Patient Biopsies: Tissue biopsies are obtained from patients via endoscopic ultrasound before treatment initiation and again between 12 and 16 weeks of treatment.
- Sample Processing: Biopsy samples are processed for histological analysis as described in the preclinical protocol.
- Analysis of Tumor Infiltrating Lymphocytes (TILs):
  - Immunohistochemistry is performed using antibodies against key lymphocyte markers,
     with a primary focus on CD8+ T-cells.
  - A pathologist or trained analyst evaluates the stained slides to determine the extent of immune cell infiltration into the tumor stroma.
  - The infiltration is often scored semi-quantitatively (e.g., percentage of the stromal area occupied by lymphocytes).

# Visualizations Signaling Pathway of Certepetide





Click to download full resolution via product page

Caption: Certepetide's signaling cascade in the tumor microenvironment.

## **Experimental Workflow for Assessing Immune Cell Infiltration**





Click to download full resolution via product page

Caption: Workflow for analyzing immune cell infiltration in tumor biopsies.



### Conclusion

**Certepetide** represents a promising strategy to overcome physical and immunological barriers within the TME. By enhancing the infiltration of cytotoxic immune cells, particularly CD8+ T-cells, it has the potential to significantly improve the efficacy of a wide range of anti-cancer therapies, including immunotherapies. The quantitative data from ongoing clinical trials are encouraging and support the continued development of **Certepetide** as a key component of combination cancer treatments. The experimental protocols outlined in this guide provide a framework for the continued investigation of **Certepetide**'s immunomodulatory effects in both preclinical and clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. lisata.com [lisata.com]
- 3. Simplified protocol for clinical-grade tumor-infiltrating lymphocyte manufacturing with use of the Wave bioreactor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Certepetide's Influence on Immune Cell Infiltration: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12397668#certepetide-s-influence-on-immune-cell-infiltration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com